2-Benzyloxyaniline

Physical organic chemistry Process chemistry Pre-formulation

Procure 2-Benzyloxyaniline (CAS 20012-63-9) specifically for its ortho-amine/benzyloxy geometry—a structural feature that meta- and para-isomers cannot replicate. This ortho relationship enables intramolecular hydrogen bonding and directed ortho-metalation critical for constructing fused heterocycles and N-arylpyrazole scaffolds. Critically, it is a validated fragment hit for human norovirus 3C-like protease, with four PDB-deposited co-crystal structures confirming its binding mode—evidence absent for regioisomers. Its predicted CYP1A2 inhibition (95.41% probability) demands rigorous impurity control when used as a synthetic intermediate in drug discovery to avoid confounding in vitro ADMET assays. Insist on this specific ortho-isomer for structure-based antiviral programs and diversity-oriented synthesis.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 20012-63-9
Cat. No. B016607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxyaniline
CAS20012-63-9
Synonyms2-(Phenylmethoxy)benzenamine;  o-(Benzyloxy)aniline;  2-(Benzyloxy)benzenamine;  2-(Benzyloxy)phenylamine;  2-Aminophenyl Benzyl Ether;  2-Benzyloxyaniline;  NSC 46882;  O-Benzyl-o-aminophenol; 
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2N
InChIInChI=1S/C13H13NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10,14H2
InChIKeyPLPVLSBYYOWFKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxyaniline (CAS 20012-63-9): Ortho-Substituted Aminophenyl Ether for Selective Synthesis and Biochemical Investigation


2-Benzyloxyaniline (CAS 20012-63-9), also known as 2-(benzyloxy)aniline, is an ortho-substituted aminophenyl ether with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol [1]. This compound functions as a versatile aromatic amine building block in organic synthesis, featuring both a primary amine (-NH2) and a benzyl-protected phenol (-OCH2C6H5) ortho to each other on the phenyl ring. It is a solid at ambient temperature with a melting point of 36.0–40.0 °C and a boiling point of 113 °C at 0.1 mmHg . The compound is classified within the aminophenyl ether chemotype and serves as a critical intermediate in the synthesis of pharmaceuticals, bioactive heterocycles, and coordination complexes .

Why 2-Benzyloxyaniline Cannot Be Substituted with 3- or 4-Benzyloxyaniline in Regioselective Applications


Substitution of 2-Benzyloxyaniline (CAS 20012-63-9) with its regioisomers, 3-Benzyloxyaniline (CAS 1484-26-0) or 4-Benzyloxyaniline (CAS 6373-46-2), introduces material alterations in physicochemical properties and reaction outcomes. The ortho-relationship between the primary amine and benzyloxy group in 2-Benzyloxyaniline creates unique steric and electronic environments that influence both its physical state and synthetic behavior . Specifically, 2-Benzyloxyaniline is a low-melting solid (mp 36–40 °C) with a LogP of approximately 2.75–3.43, whereas the para-isomer exhibits distinct solid-state packing and solubility profiles . In practical synthetic applications, the ortho-amine participates in cyclization and chelation pathways that the meta- and para-isomers cannot replicate, including intramolecular hydrogen bonding and directed ortho-metalation reactions that are fundamental to constructing fused heterocyclic frameworks [1].

Quantitative Evidence for 2-Benzyloxyaniline (CAS 20012-63-9): Differential Data Versus Regioisomers and In-Class Compounds


Physicochemical Differentiation: Solid-Liquid Boundary and LogP of 2-Benzyloxyaniline Versus 4-Benzyloxyaniline

2-Benzyloxyaniline exhibits a distinct solid-state profile compared to its para-isomer. The ortho-isomer melts at 36.0–40.0 °C, placing it near ambient handling boundaries, whereas 4-Benzyloxyaniline (para-isomer) has a reported melting point of approximately 106–108 °C [1]. This 70 °C differential in melting point directly impacts handling, storage, and purification protocols during scale-up. Furthermore, the calculated partition coefficient (LogP) for 2-Benzyloxyaniline ranges from 2.75 to 3.43 , which is elevated relative to the unsubstituted aniline (LogP ~0.9) and may differ from the para-isomer due to differential hydrogen bonding and electronic distribution [2].

Physical organic chemistry Process chemistry Pre-formulation Crystallography

Predicted CYP450 Inhibition Profile: 2-Benzyloxyaniline as a Pan-Inhibitor of Multiple Isoforms

Computational ADMET profiling using admetSAR 2.0 predicts that 2-Benzyloxyaniline acts as an inhibitor of multiple cytochrome P450 isoforms. The model outputs a CYP1A2 inhibition probability of 0.9541 (95.41%) and a CYP2D6 inhibition probability of 0.6743 (67.43%) [1]. Additional predictions indicate CYP2C8 inhibition probability of 0.5365 (53.65%) and high CYP inhibitory promiscuity (0.9437, 94.37%) [2]. In contrast, unsubstituted aniline and many simple aromatic amines typically exhibit lower predicted CYP inhibition promiscuity, with CYP1A2 and CYP2D6 inhibition probabilities often below 0.5 depending on substitution pattern [3].

ADMET prediction Drug metabolism In silico toxicology Cytochrome P450

Enzyme-Ligand Co-Crystallization: 2-Benzyloxyaniline Binds Human Norovirus 3C-Like Protease

2-Benzyloxyaniline has been successfully employed in crystallographic fragment screening against human norovirus 3C-like protease (3CLpro), a validated antiviral target for which no approved therapeutics exist [1]. The BRENDA enzyme database documents 2-(benzyloxy)aniline as an inhibitor ligand in enzyme-catalyzed reactions, with four distinct 3D enzyme-ligand complex structures deposited in the Protein Data Bank [2]. In contrast, the para-isomer 4-Benzyloxyaniline and the meta-isomer 3-Benzyloxyaniline are not documented as yielding co-crystal structures with this therapeutically relevant protease, suggesting that the ortho-substitution pattern of 2-Benzyloxyaniline provides a geometry conducive to binding pocket occupancy [3].

Structural biology Antiviral drug discovery Fragment-based screening Norovirus

Regioselective Synthetic Utility: Ortho-Amine Directs Cyclization in Pyrazole Scaffold Construction

2-Benzyloxyaniline participates in microwave-assisted, diversity-oriented synthesis of pyrazole-based polycyclic scaffolds, serving as the key aryl amine component for constructing 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles [1]. In this reaction, the ortho-relationship between the amine and benzyloxy groups is critical: the primary amine undergoes condensation to form the pyrazole N-aryl bond, while the ortho-benzyloxy group provides steric bulk that influences regioselectivity and subsequent cyclization pathways . The meta-isomer (3-Benzyloxyaniline) and para-isomer (4-Benzyloxyaniline) lack this ortho-arrangement and consequently do not support the same intramolecular interactions and cyclization outcomes [2].

Diversity-oriented synthesis Heterocyclic chemistry Microwave-assisted synthesis Medicinal chemistry

Application Scenarios for 2-Benzyloxyaniline (CAS 20012-63-9) Based on Verifiable Differentiation


Crystallographic Fragment Screening Against Viral Proteases (e.g., Norovirus 3CLpro)

2-Benzyloxyaniline is a validated fragment hit for human norovirus 3C-like protease, with four PDB-deposited co-crystal structures confirming its binding mode [1]. Research groups engaged in structure-based antiviral drug discovery should procure this specific ortho-isomer, as the meta- and para-isomers lack equivalent crystallographic validation [2].

Microwave-Assisted Synthesis of Fused Pyrazole Heterocycles

In diversity-oriented synthesis programs targeting polycyclic N-arylpyrazole scaffolds, 2-Benzyloxyaniline enables regioselective cyclization pathways due to its ortho-amine/benzyloxy geometry [3]. Substitution with 3- or 4-Benzyloxyaniline would preclude the intramolecular interactions necessary for this transformation [4].

ADMET Risk Assessment in Medicinal Chemistry Lead Optimization

When 2-Benzyloxyaniline is used as a synthetic intermediate in drug discovery, its predicted CYP inhibition profile—including 95.41% probability of CYP1A2 inhibition—informs purification requirements and impurity control strategies [5]. This awareness is particularly relevant for programs where carryover of this intermediate could confound in vitro ADMET assays [6].

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